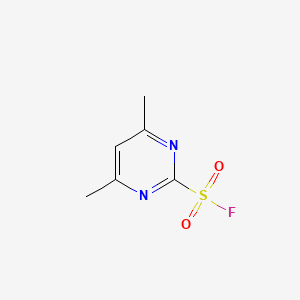

4,6-Dimethylpyrimidine-2-sulfonyl fluoride

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Synthesis

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), contains two nitrogen atoms at positions 1 and 3 of a six-membered ring. growingscience.com Derivatives of this core structure are of immense interest in organic and medicinal chemistry because they form the basis for a vast number of natural and synthetic molecules with significant biological activity. growingscience.comnbinno.comorientjchem.org

The pyrimidine moiety is a fundamental component of nucleic acids (DNA and RNA), where the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives. This biological prevalence has inspired chemists to incorporate the pyrimidine scaffold into therapeutic agents. growingscience.com Consequently, pyrimidine derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as:

Antiviral (e.g., Idoxuridine) lpnu.ua

Antibacterial and Antimicrobial growingscience.comorientjchem.org

Antifungal orientjchem.org

Anti-inflammatory growingscience.comorientjchem.org

Antitumor and Anticancer growingscience.comnih.gov

Antihypertensive growingscience.com

The broad utility of these compounds has driven the development of numerous synthetic methodologies for their preparation and modification. growingscience.comorganic-chemistry.org Modern organic synthesis leverages pyrimidine derivatives as versatile building blocks for creating complex molecules, making them a cornerstone in the fields of drug discovery and materials science. nbinno.comorientjchem.org

Contextualization of Sulfonyl Fluorides as Versatile Synthetic Intermediates and Reactive Functional Groups

Sulfonyl fluorides (R-SO₂F) have emerged as a highly valuable class of functional groups in chemical synthesis, chemical biology, and drug discovery. researchgate.netrsc.orgnih.gov Their prominence has been particularly amplified by the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless, which has earned the status of a "click chemistry" reaction. researchgate.netnih.govnih.gov

The utility of sulfonyl fluorides stems from their unique and well-balanced reactivity profile. nih.gov They exhibit remarkable stability under many conditions, including physiological ones, yet can be selectively activated to react with nucleophiles. researchgate.net This combination of stability and latent reactivity makes them superior to their more reactive counterparts, such as sulfonyl chlorides, which can be less selective and stable. rsc.org

Key characteristics of sulfonyl fluorides include:

Stability: They are generally stable to hydrolysis, thermolysis, and reduction. researchgate.net

Reactivity: The sulfonyl fluoride group is a powerful electrophile that can react chemoselectively with a range of nucleophiles, including the side chains of amino acids like serine, tyrosine, and lysine.

Versatility in Synthesis: They serve as precursors for a variety of other sulfur(VI) species and are used in diverse organic transformations, including the formation of sulfonamides, sulfamates, and sulfonic esters. researchgate.netresearchgate.netnih.gov

These properties have established sulfonyl fluorides as indispensable tools for constructing complex molecular architectures and for covalently modifying biological molecules. rsc.orgrsc.orgrsc.org

Research Landscape and Emerging Applications of 4,6-Dimethylpyrimidine-2-sulfonyl fluoride

This compound integrates the desirable features of both pyrimidines and sulfonyl fluorides into a single reagent. The presence of the dimethylpyrimidine ring provides a scaffold with recognized biological relevance, while the sulfonyl fluoride group acts as a reactive handle for covalent bond formation.

The primary area of application for this compound is in synthetic and medicinal chemistry, where it functions as a versatile building block. smolecule.com Its reactivity is centered on the electrophilic nature of the sulfonyl fluoride moiety, which readily participates in nucleophilic substitution reactions. smolecule.com

Emerging research highlights its utility in several key areas:

Covalent Inhibitor Development: The sulfonyl fluoride group can form stable, covalent bonds with nucleophilic residues (such as cysteine) in proteins. This makes this compound a valuable tool for designing targeted covalent inhibitors, a strategy increasingly used in drug discovery to achieve high potency and prolonged duration of action. smolecule.com

SuFEx Click Chemistry: As a sulfonyl fluoride-containing molecule, it is a prime candidate for use in SuFEx reactions. This allows for its efficient and reliable conjugation to other molecules, facilitating the assembly of complex structures for applications in bioconjugation and materials science. smolecule.com

Chemical Biology Probes: The ability to covalently label biomolecules makes it a useful reagent for creating chemical probes to study biological systems and validate drug targets. smolecule.com

The combination of a biologically relevant core with a versatile reactive group positions this compound as a compound of growing interest in the development of new therapeutics and advanced chemical tools.

Data Tables

Table 1: Key Properties of Functional Groups

| Functional Group | Key Characteristics | Significance in Synthesis |

| Pyrimidine | Heterocyclic aromatic ring with two nitrogen atoms. growingscience.com | Core scaffold in many pharmaceuticals and natural products (e.g., nucleobases). growingscience.comorientjchem.org |

| Sulfonyl Fluoride | R-SO₂F group; stable yet reactive electrophile. researchgate.net | Versatile intermediate in SuFEx click chemistry and for covalent modification of biomolecules. researchgate.netnih.gov |

Table 2: Applications of this compound

| Application Area | Mechanism of Action | Potential Use |

| Drug Discovery | Acts as a building block for more complex molecules. smolecule.com | Synthesis of pharmaceuticals, particularly those targeting proteins with reactive nucleophilic residues. smolecule.com |

| Click Chemistry | Participates in Sulfur-Fluoride Exchange (SuFEx) reactions. smolecule.com | Modular synthesis and bioconjugation. nih.govsmolecule.com |

| Chemical Biology | Covalently modifies thiol groups in biomolecules (e.g., cysteine). smolecule.com | Development of chemical probes for studying biological processes. rsc.orgsmolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMJOYLYBUPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559925 | |

| Record name | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35762-73-3 | |

| Record name | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dimethylpyrimidine 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Moiety

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is exceptionally stable due to the high electronegativity of fluorine, making these compounds generally resistant to hydrolysis, reduction, and thermolysis. sigmaaldrich.comnih.gov This inherent stability necessitates activation for the sulfonyl fluoride group to react with nucleophiles. This type of reaction, where the S-F bond is cleaved and exchanged for a new bond with a nucleophile, is central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov

The reaction of 4,6-dimethylpyrimidine-2-sulfonyl fluoride with nitrogen nucleophiles such as ammonia, primary amines, and secondary amines leads to the formation of the corresponding sulfonamides. However, due to the high stability of the S-F bond, these reactions are often sluggish and require forcing conditions, such as the use of a strong base or a large excess of the amine. nih.gov

To overcome the low reactivity, methods have been developed to activate the sulfonyl fluoride. One effective strategy involves the use of Lewis acids like calcium triflimide [Ca(NTf2)2]. nih.govtheballlab.com This method facilitates the coupling of a wide array of sulfonyl fluorides with various amines under milder conditions, proceeding in good to excellent yields. nih.gov A unified strategy using a Ca(NTf2)2/DABCO system has also been shown to activate S(VI) fluorides for SuFEx reactions with amines at room temperature. chemrxiv.org Density functional theory (DFT) studies on the reaction of methanesulfonyl fluoride with methylamine (B109427) suggest the reaction follows an SN2-type mechanism, where a complementary base is crucial for lowering the reaction barrier by enhancing the amine's nucleophilicity. nih.gov

| Nucleophile | Activator/Conditions | Product |

| Primary Amine (R-NH₂) | Ca(NTf₂)₂ / 90 °C | 4,6-Dimethylpyrimidine-2-sulfonamide (R-NH-SO₂-Py) |

| Secondary Amine (R₂NH) | Ca(NTf₂)₂ / DABCO / rt | 4,6-Dimethylpyrimidine-2-sulfonamide (R₂N-SO₂-Py) |

| Aniline (PhNH₂) | Ca(NTf₂)₂ / 60 °C | N-phenyl-4,6-dimethylpyrimidine-2-sulfonamide |

| Ammonia (NH₃) | Ca(NTf₂)₂ / iPrOH | 4,6-Dimethylpyrimidine-2-sulfonamide (H₂N-SO₂-Py) |

Table 1: Illustrative examples of sulfonamide formation from this compound under various activating conditions. Data synthesized from general reactivity patterns of sulfonyl fluorides. nih.govchemrxiv.org

The interaction of this compound with thiol-containing molecules, particularly cysteine residues in proteins, proceeds via a different mechanism. In this case, the reaction is not a substitution at the sulfur atom but a nucleophilic aromatic substitution (SNAr) at the C-2 position of the pyrimidine (B1678525) ring. nih.govnih.govfrontiersin.org The electron-deficient pyrimidine ring is highly susceptible to attack by soft nucleophiles like thiols. The sulfonyl group functions as an excellent leaving group, being displaced as a sulfinic acid. nih.govnih.gov

This reaction is rapid, chemoselective for cysteine, and occurs under mild, biocompatible conditions at neutral pH, leading to the formation of a stable S-heteroarylated thioether adduct. nih.govnih.govacs.orgsoton.ac.uk This reactivity has led to the classification of 2-sulfonylpyrimidines as "privileged warheads" for the targeted covalent inhibition of proteins. nih.govacs.org The reaction is highly tunable, with modifications to the pyrimidine ring and the sulfonyl leaving group allowing for a predictable modulation of reactivity over nine orders of magnitude. nih.govnih.govacs.orgsoton.ac.uksoton.ac.ukchemrxiv.org

| Nucleophile | Reaction Type | Product | Key Features |

| Cysteine | SNAr | 2-S-cysteinyl-4,6-dimethylpyrimidine | Stable thioether adduct |

| Glutathione (GSH) | SNAr | 2-S-glutathionyl-4,6-dimethylpyrimidine | Forms sole product, chemoselective |

| N-acetylcysteine methyl ester (NACME) | SNAr | 2-S-(NACME)-4,6-dimethylpyrimidine | Rapid, quantitative reaction |

Table 2: Summary of the interaction between 2-sulfonylpyrimidines and thiol-containing biomolecules. The reaction proceeds via nucleophilic aromatic substitution (SNAr), with the sulfonyl moiety acting as a leaving group. nih.govnih.govacs.org

Similar to nitrogen nucleophiles, oxygen-based nucleophiles like alkoxides and phenoxides react at the sulfonyl fluoride moiety to yield sulfonate esters. This transformation is also a key component of SuFEx chemistry. researchgate.net The high stability of the S-F bond again means that activation is typically required. The reaction of sulfonyl fluorides with phenols, often protected as their silyl (B83357) ethers, is a common SuFEx transformation. researchgate.net

Studies on the reactivity of sulfonyl fluorides with substrates containing multiple nucleophiles, such as 4-aminophenol, have demonstrated selectivity. In the presence of Ca(NTf2)2, the reaction favors attack by the amino group to form a sulfonamide. nih.gov However, using a different base like Cs2CO3 can favor reaction with the hydroxyl group, yielding the corresponding sulfonate ester. nih.gov This highlights the tunability of the reaction outcome based on the chosen conditions.

Exploration of Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions that relies on the unique reactivity of the S(VI)-F bond. nih.govnih.gov Sulfonyl fluorides like this compound are key hubs in SuFEx chemistry. nih.gov They possess a fortuitous balance of stability and latent reactivity; they are generally inert under physiological conditions but can be activated to react efficiently and specifically with nucleophiles. sigmaaldrich.comnih.govresearchgate.net

The core principle of SuFEx is the exchange of the fluoride on the S(VI) center for a nucleophile. nih.gov This process is characterized by:

High Stability: The S-F bond is thermodynamically strong, making sulfonyl fluorides resistant to common degradation pathways. sigmaaldrich.comnih.gov

Latent Reactivity: The electrophilicity of the sulfur atom can be "unleashed" under specific conditions, often with catalysis by Lewis bases (e.g., DABCO, DBU), Lewis acids (e.g., Ca(NTf2)2), or bifluoride salts. nih.govchemrxiv.org

Broad Scope: SuFEx is highly versatile, enabling the connection of sulfonyl fluoride hubs to a wide range of O-, N-, and C-based nucleophiles. thieme-connect.com

Biocompatibility: The reactions can often be performed under metal-free conditions, making them suitable for biological applications. nih.gov

The formation of sulfonamides (Section 3.1.1) and sulfonate esters (Section 3.1.3) from this compound are prime examples of SuFEx reactions. The ability to precisely control the activation of this otherwise stable moiety allows for its use as a robust connective tool in drug discovery, polymer science, and chemical biology. sigmaaldrich.comnih.gov

Displacement Reactions of the Pyrimidine-2-sulfonyl Group Under Specific Conditions

Under certain conditions, the entire pyrimidine-2-sulfonyl group can be displaced, with the pyrimidine ring itself acting as the electrophilic center. This reactivity is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The presence of two nitrogen atoms in the pyrimidine ring makes the C-2 position electron-deficient and thus susceptible to nucleophilic attack.

The most prominent example of this reactivity is the interaction with thiols, as detailed in Section 3.1.2. In this SNAr reaction, the thiol attacks the C-2 carbon, leading to the formation of a tetrahedral intermediate (a Meisenheimer complex), followed by the elimination of the sulfonyl group as the corresponding sulfinic acid. nih.govnih.govsoton.ac.uk This pathway is highly favored for soft nucleophiles like cysteine. nih.govacs.org

Studies on the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that other strong nucleophiles can also displace the sulfonyl group. researchgate.net For instance, deprotonated anilines and organomagnesium reagents have been shown to preferentially displace the methylsulfonyl group over the chloro groups on the pyrimidine ring. researchgate.net This suggests that under strongly basic or highly nucleophilic conditions, the sulfonyl group on this compound can also act as a leaving group in SNAr reactions with a broader range of nucleophiles beyond thiols.

Advanced Mechanistic Studies

The dual reactivity of 2-sulfonylpyrimidines has prompted advanced mechanistic investigations to understand and predict their behavior.

Computational Studies: Quantum chemical calculations and Density Functional Theory (DFT) have been employed to elucidate the SNAr mechanism with cysteine. nih.govsoton.ac.uk These studies support a concerted mechanism involving a ternary transition state with a conjugated base, particularly when reacting with protonated cysteine residues. nih.govfrontiersin.org DFT calculations have shown that the nucleophilic addition of the thiol to the pyrimidine ring is the rate-determining step in the SNAr reaction. soton.ac.ukresearchgate.net These computational models have proven reliable in predicting the effect of substituents on reactivity, providing a valuable tool for designing new reagents. nih.gov

Structure-Reactivity Relationships: Extensive experimental studies have established a comprehensive structure-reactivity relationship for 2-sulfonylpyrimidines. By systematically modifying the substituents on the pyrimidine ring and the nature of the sulfonyl leaving group, the SNAr reactivity can be precisely tuned across more than nine orders of magnitude. nih.govacs.orgacs.org This allows for the design of covalent modifiers with reactivity profiles matched to specific biological targets.

Environmental Effects: The local chemical environment can significantly influence reactivity. In the context of SuFEx reactions with protein residues, it has been proposed that nearby cationic amino acids (e.g., lysine, arginine) in a binding pocket can lower the activation barrier by stabilizing the departing fluoride anion. For SNAr reactions, studies with sortase A suggest that the catalytic histidine residue acts as a base to facilitate the reaction with the active site cysteine. nih.govfrontiersin.org This demonstrates how protein microenvironments can catalyze what might otherwise be a slow reaction in solution.

Investigation of Radical Intermediates in Reaction Pathways

While direct studies on radical intermediates in the reaction pathways of this compound are not extensively documented, the broader class of sulfonyl fluorides has been shown to participate in reactions involving radical species, particularly under photocatalytic conditions. A plausible mechanism for the generation of radical intermediates from sulfonyl fluorides involves their conversion to S(VI) radicals. nih.gov This transformation is considered challenging due to the high bond dissociation energy of the S(VI)-F bond and high reduction potentials. nih.gov

One proposed pathway involves the nucleophilic activation of the sulfonyl fluoride by an organosuperbase, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This activation leads to the formation of a highly active intermediate, which can then be reduced by a photocatalyst under light irradiation to generate a sulfonyl radical (RSO₂•). nih.gov This sulfonyl radical can subsequently engage in further reactions, such as addition to alkenes. nih.gov

A generalized scheme for this process is as follows:

Activation: R-SO₂F + Base ⇌ [R-SO₂(Base)]⁺F⁻

Photoreduction: [R-SO₂(Base)]⁺ + e⁻ (from photocatalyst) → R-SO₂• + Base

Radical Reaction: R-SO₂• + Substrate → Product

The following table summarizes the key aspects of radical intermediate investigation in the context of sulfonyl fluorides:

| Investigation Aspect | Findings for General Sulfonyl Fluorides | Relevance to this compound |

| Radical Generation | Can form sulfonyl radicals (RSO₂•) via photocatalysis with a suitable activator. nih.gov | Plausible reaction pathway under similar conditions. |

| Proposed Mechanism | Involves initial nucleophilic activation followed by single-electron transfer from a photocatalyst. nih.gov | The pyrimidine ring may influence the electronic properties and reactivity of the sulfonyl fluoride group in this process. |

| Experimental Evidence | Radical clock experiments and EPR spectroscopy could provide evidence. researchgate.net | Specific experimental data for this compound is not currently available. |

Elucidation of Nucleophilic versus Electrophilic Fluorination Pathways

The role of this compound in fluorination reactions is primarily as an electrophile at the sulfur center, rather than as a direct fluorinating agent. The term "fluorination" can refer to either the donation of a fluoride ion (nucleophilic fluorination) or a fluorine cation equivalent (electrophilic fluorination).

Nucleophilic Fluorination: This process involves a nucleophilic fluoride source (F⁻) attacking an electrophilic center to form a C-F bond. Reagents for this purpose are typically alkali metal fluorides or ammonium (B1175870) fluorides.

Electrophilic Fluorination: In this pathway, an electrophilic source of fluorine is attacked by a nucleophile. Common electrophilic fluorinating agents contain N-F bonds, such as Selectfluor®. researchgate.net

This compound does not fit the profile of a typical fluorinating agent. Instead, its reactivity is centered on the electrophilicity of the sulfur atom. It participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where a nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion. This makes the compound a valuable tool for introducing the 4,6-dimethylpyrimidine-2-sulfonyl moiety onto other molecules. The fluoride ion in this case acts as a leaving group.

The high stability of the S-F bond makes sulfonyl fluorides relatively inert compared to other sulfonyl halides, yet they can be activated to react with nucleophiles. springernature.com This reactivity profile is advantageous in "click chemistry," where specific and high-yielding reactions are desired. springernature.com

The table below contrasts the fluorination roles with the observed reactivity of this compound:

| Reaction Type | Description | Role of this compound |

| Nucleophilic Fluorination | Donates a fluoride anion (F⁻). | Not a typical role; the fluoride is a leaving group. |

| Electrophilic Fluorination | Donates a fluorine cation equivalent (F⁺). | Not a typical role; the sulfur atom is the primary electrophilic center. |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Acts as an electrophile at the sulfur atom, with fluoride as a leaving group. | This is the characteristic reactivity of the compound. |

Applications of 4,6 Dimethylpyrimidine 2 Sulfonyl Fluoride in Advanced Organic Synthesis and Chemical Biology

Role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions that relies on the robust yet selectively reactive nature of the S(VI)-F bond. nih.gov Sulfonyl fluorides, such as 4,6-dimethylpyrimidine-2-sulfonyl fluoride, are key electrophilic partners in SuFEx reactions. rhhz.net These compounds are generally characterized by their high stability, including resistance to hydrolysis, and their ability to react with a wide range of nucleophiles under specific activation conditions. nih.govenamine.net

The SuFEx process is noted for its efficiency and the stability of the resulting linkages, which has led to its application in polymer chemistry and bioconjugation. nih.gov The reactivity of sulfonyl fluorides can be modulated by the electronic nature of the scaffold to which they are attached. enamine.net The pyrimidine (B1678525) ring in this compound, being an electron-deficient heterocycle, influences the reactivity of the sulfonyl fluoride group.

Development of SuFEx-Based Bioconjugation Strategies

SuFEx chemistry provides a versatile platform for bioconjugation, enabling the linking of molecules to biological targets under mild, aqueous conditions. nih.gov Sulfonyl fluorides are particularly valuable in this context as they can form stable covalent bonds with nucleophilic residues on biomolecules, such as amino acids in proteins. enamine.net While direct bioconjugation applications of this compound are not extensively documented in publicly available literature, the broader class of pyrimidine-based sulfonyl fluorides has been successfully employed in bioconjugation strategies, particularly in the development of chemical probes. acs.orgresearchgate.net

These pyrimidine-based probes leverage the SuFEx reactivity of the sulfonyl fluoride moiety to covalently bind to specific amino acid residues within proteins, such as lysine. acs.orgnih.gov This covalent modification allows for the study of protein function, target identification, and drug discovery. The general scheme for such a bioconjugation is the reaction of the sulfonyl fluoride with a nucleophilic amino acid side chain, resulting in the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.

Application in Polymer Chemistry and Material Science

Theoretically, this compound could be incorporated into polymer chains as a pendant group, which could then be used for post-polymerization modification via SuFEx chemistry. This would allow for the introduction of various functionalities onto the polymer backbone, thereby tuning the material's properties for specific applications. The stability of the sulfonyl fluoride group makes it compatible with a range of polymerization conditions. osti.gov

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The unique combination of a pyrimidine ring and a sulfonyl fluoride group makes this compound a valuable intermediate in the synthesis of more complex organic molecules. The pyrimidine core is a common scaffold in medicinal chemistry, and the sulfonyl fluoride can be transformed into a variety of other functional groups. researchgate.net

Utilization in the Preparation of Pyrimidine-Fused Heterocycles

Fused pyrimidine heterocycles are a class of compounds with significant biological and pharmacological importance. nih.gov The synthesis of these complex ring systems often involves the use of pre-functionalized pyrimidine derivatives. While direct methods for the conversion of a 2-sulfonyl fluoride group on a pyrimidine into a fused ring system are not prominently described, the related 4,6-dimethylpyrimidine-2-thiol (B7761162) has been used as a starting material for the synthesis of bi- and tricyclic heterosystems. researchgate.net This suggests that the 2-position of the 4,6-dimethylpyrimidine (B31164) core is a strategic site for elaboration into fused ring systems. The sulfonyl fluoride group could potentially be displaced by a binucleophile to construct a new heterocyclic ring fused to the pyrimidine.

General strategies for the synthesis of fused pyrimidines often involve the cyclization of substituted pyrimidines. nih.gov For instance, a common approach is the intramolecular C-H arylation of an arylamino-iodopyrimidine. nih.gov While not a direct application of the sulfonyl fluoride, this highlights the importance of substituted pyrimidines as precursors to fused systems.

Precursor for Diverse Sulfonamide Libraries for Chemical Research

One of the most promising applications of this compound is its use as a precursor for the synthesis of sulfonamide libraries. nih.govtheballlab.com Sulfonamides are a critical class of compounds in medicinal chemistry, with a wide range of therapeutic applications. nih.gov The direct synthesis of sulfonamides from the reaction of sulfonyl fluorides with amines is a well-established transformation. theballlab.com

The inherent stability of the sulfonyl fluoride group can be overcome by using activating agents, such as Lewis acids, to facilitate the reaction with amines. nih.govtheballlab.com This allows for the synthesis of a diverse range of sulfonamides from a common sulfonyl fluoride precursor. The reaction of this compound with a library of primary and secondary amines would yield a corresponding library of 4,6-dimethylpyrimidine-2-sulfonamides. These libraries can then be screened for biological activity in drug discovery programs.

| Amine | Product |

| Primary Amine (R-NH₂) | 4,6-dimethyl-N-R-pyrimidine-2-sulfonamide |

| Secondary Amine (R₂NH) | 4,6-dimethyl-N,N-R₂-pyrimidine-2-sulfonamide |

Reagent in Chemical Biology for Molecular Probing

The unique reactivity of the sulfonyl fluoride group makes it an excellent "warhead" for the design of molecular probes in chemical biology. nih.govnih.govrsc.org These probes are designed to covalently modify specific biomolecules, allowing for their detection, imaging, and functional characterization. Pyrimidine-based sulfonyl fluorides have been specifically designed as kinase probes. acs.orgresearchgate.net

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The development of selective kinase inhibitors is a major focus of drug discovery. Pyrimidine-based scaffolds are known to bind to the ATP-binding site of many kinases. acs.org By attaching a sulfonyl fluoride to a pyrimidine core, it is possible to create a probe that first binds to the kinase active site and then covalently reacts with a nearby nucleophilic amino acid residue, such as a catalytic lysine. acs.orgresearchgate.net This irreversible inhibition can be used to study the function of specific kinases and to identify new drug targets.

The design of these probes often involves computational modeling to optimally position the sulfonyl fluoride for reaction with the target residue. nih.gov The clickable nature of some of these probes, where an additional functional group is included for "click" chemistry, allows for the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of the labeled proteins. acs.org

| Probe Feature | Function |

| Pyrimidine Scaffold | Binds to the kinase active site |

| Sulfonyl Fluoride | Covalently modifies a nucleophilic amino acid residue |

| Linker | Optimally positions the sulfonyl fluoride |

| Clickable Handle | Allows for the attachment of reporter tags |

Design of Covalent Protein Modifiers and Enzyme Inhibitors

The sulfonyl fluoride moiety is a well-established electrophilic "warhead" for the development of covalent modifiers, which form stable, permanent bonds with their biological targets. This interaction is based on the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a reliable and specific method for creating such covalent linkages. Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues in proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine. This reactivity allows for the design of highly specific and potent therapeutic agents and chemical probes with prolonged target engagement.

In the context of this compound, its potential as a covalent modifier stems from the reactivity of its sulfonyl fluoride group. Interaction studies have indicated its capacity to react with various nucleophiles. Notably, its interaction with the thiol group of cysteine residues leads to the formation of stable covalent bonds. This reactivity profile suggests its potential application in the design of targeted covalent inhibitors for proteins where a cysteine residue plays a critical role in the biological function or is located within a binding site. The kinetics of these interactions are influenced by factors such as pH and the presence of other functional groups, necessitating careful optimization for effective application in biological systems.

While the general principle of using sulfonyl fluorides as covalent inhibitors is well-documented, specific examples of enzyme targets or detailed kinetic studies for this compound are not extensively reported in the current scientific literature. However, its demonstrated reactivity with cysteine suggests it could be a valuable building block for developing therapeutic agents aimed at diseases where specific cysteine-containing proteins are implicated.

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Reaction Type | Potential Application |

| Cysteine (thiol) | Covalent bond formation | Targeted covalent inhibitors |

| Amines | Nucleophilic substitution | Synthesis of sulfonamides |

This table is generated based on the general reactivity of sulfonyl fluorides and specific mentions of this compound's reactivity with thiols.

Development of Activity-Based Probes for Biological Systems

Activity-based probes (ABPs) are powerful tools in chemical biology used for the profiling of enzyme activities in complex biological systems. These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and analysis.

The sulfonyl fluoride moiety is a common warhead in the design of ABPs due to its ability to react with various nucleophilic residues often found in enzyme active sites. While the potential for this compound to act as a warhead in ABPs exists due to its inherent reactivity, a thorough review of the scientific literature reveals no specific instances of its incorporation into activity-based probes for biological systems. The development of such probes would require further research to identify suitable recognition elements to target specific enzyme families and to incorporate appropriate reporter tags.

Application as a Selective Fluorinating Agent in Organic Transformations

Sulfonyl fluorides have been explored as reagents for deoxyfluorination, the conversion of an alcohol to an alkyl fluoride. This transformation is of significant interest in medicinal chemistry as the introduction of fluorine can favorably alter the metabolic stability and pharmacokinetic properties of drug candidates. The general mechanism involves the reaction of an alcohol with a sulfonyl fluoride to form a sulfonate ester intermediate, which is subsequently displaced by a fluoride ion.

Despite the known utility of other sulfonyl fluorides in this capacity, there is no specific information available in the surveyed scientific literature detailing the application of this compound as a selective fluorinating agent in organic transformations. Research in this area would be needed to evaluate its efficacy, selectivity, and substrate scope in deoxyfluorination and other potential fluorinating reactions.

Integration into ¹⁸F Radiochemistry for Imaging Agents

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The development of novel ¹⁸F-labeled imaging agents is a crucial area of research for diagnosing and monitoring various diseases. The unique properties of sulfonyl fluorides have led to their investigation in ¹⁸F radiochemistry.

However, a comprehensive search of the scientific and patent literature did not yield any studies on the integration of this compound into ¹⁸F radiochemistry for the development of imaging agents. The synthesis of an ¹⁸F-labeled version of this compound and its evaluation as a potential PET tracer would represent a novel area of investigation.

Structural Diversity and Derivatives of 4,6 Dimethylpyrimidine 2 Sulfonyl Fluoride

Synthesis and Characterization of Pyrimidine (B1678525) Sulfonamide Derivatives

The synthesis of pyrimidine sulfonamide derivatives is a significant area of research due to the established biological activities of the sulfonamide functional group. While direct synthesis from 4,6-dimethylpyrimidine-2-sulfonyl fluoride (B91410) is a logical approach, the existing literature more commonly describes the synthesis of pyrimidine sulfonamides from alternative starting materials, such as pyrimidine-5-sulfonamides. For instance, the key intermediate, pyrimidine-5-sulfonamides, can be further modified by treatment with various reagents like ethanolamine, anthranilic acid, and 3-bromopropanoic acid to yield condensed pyrimidine derivatives incorporating the sulfonamide moiety, such as imidazopyrimidines, pyrimidoquinazolines, and pyrimidothiazines. ingentaconnect.com

The reaction of a sulfonyl fluoride, such as 4,6-dimethylpyrimidine-2-sulfonyl fluoride, with primary or secondary amines is the classical method for the formation of sulfonamides. This nucleophilic substitution reaction at the sulfur atom is expected to proceed readily, displacing the fluoride ion. The general reaction scheme would involve the treatment of this compound with an appropriate amine in the presence of a base to neutralize the hydrofluoric acid byproduct.

Table 1: Spectroscopic Data for Characterization of Pyrimidine Sulfonamide Derivatives

| Spectroscopic Technique | Key Features to Observe |

| Infrared (IR) | - S=O stretching vibrations (asymmetric and symmetric) - N-H stretching vibration (for primary and secondary sulfonamides) - C=N and C=C stretching vibrations of the pyrimidine ring |

| ¹H NMR | - Chemical shift of the pyrimidine ring proton - Chemical shifts of the methyl groups on the pyrimidine ring - Chemical shift of the N-H proton (if present) - Signals corresponding to the substituents on the sulfonamide nitrogen |

| ¹³C NMR | - Chemical shifts of the carbon atoms of the pyrimidine ring - Chemical shifts of the methyl carbons - Chemical shifts of the carbons in the substituent on the sulfonamide nitrogen |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of the derivative - Fragmentation pattern characteristic of the pyrimidine and sulfonamide moieties |

Exploration of Pyrimidine-2-sulphonate Derivatives

The synthesis of pyrimidine-2-sulphonate derivatives represents another important transformation of the sulfonyl fluoride group. These derivatives, also known as sulfonate esters, are formed by the reaction of the sulfonyl fluoride with alcohols or phenols. This reaction, analogous to the formation of sulfonamides, proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion.

The synthesis of diaminopyrimidine sulfonate derivatives has been reported, although the starting material was a sulfonyl chloride rather than a sulfonyl fluoride. benthamdirect.com For example, 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) and 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate (B104242) were synthesized by reacting 2-amino-6-methylpyrimidin-4-ol with the corresponding sulfonyl chlorides in the presence of a base. benthamdirect.com This suggests that a similar reaction with this compound and various alcohols or phenols would be a viable route to the corresponding pyrimidine-2-sulphonates.

The characterization of these pyrimidine-2-sulphonate derivatives would rely on standard spectroscopic methods. IR spectroscopy would show the characteristic S=O stretching bands of the sulfonate group. ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the pyrimidine core and the identity of the alcohol or phenol (B47542) moiety attached to the sulfonate group. X-ray crystallography has also been employed to establish the three-dimensional structure of pyrimidine sulfonate derivatives, providing detailed information about bond lengths, bond angles, and intermolecular interactions. benthamdirect.com

Table 2: General Synthesis and Characterization of Pyrimidine-2-sulphonate Derivatives

| Reaction Step | Description | Characterization Methods |

| Synthesis | Reaction of this compound with an alcohol or phenol in the presence of a base. | Thin-Layer Chromatography (TLC) to monitor reaction progress. |

| Purification | Column chromatography or recrystallization. | Melting point determination. |

| Structural Elucidation | Confirmation of the chemical structure. | IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray Crystallography. |

Structure-Reactivity Relationships in Modified this compound Scaffolds

The reactivity of the sulfonyl fluoride group in this compound and its derivatives is influenced by the electronic properties of the pyrimidine ring. Modifications to the 4,6-dimethylpyrimidine (B31164) scaffold, such as the introduction of electron-withdrawing or electron-donating substituents, can significantly impact the electrophilicity of the sulfur atom in the sulfonyl fluoride group.

Generally, the reactivity of aryl sulfonyl fluorides is correlated with the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the reactivity of the sulfonyl fluoride towards nucleophiles by making the sulfur atom more electron-deficient. Conversely, electron-donating groups can decrease reactivity.

For instance, introducing a strongly electron-withdrawing group onto the pyrimidine ring would be expected to enhance the reactivity of the sulfonyl fluoride group, making it more susceptible to nucleophilic attack. Conversely, the introduction of additional electron-donating groups might decrease its reactivity. A systematic study involving the synthesis of a series of 4,6-disubstituted-pyrimidine-2-sulfonyl fluorides with varying electronic properties at the 4 and 6 positions would be necessary to establish a quantitative structure-reactivity relationship.

Preparation and Reactivity of Analogous Sulfur-Fluoride Containing Pyrimidine Compounds

The preparation of pyrimidine compounds containing sulfur-fluoride moieties analogous to this compound can be envisioned through various synthetic routes. One common method for the synthesis of sulfonyl fluorides is the conversion of the corresponding sulfonyl chlorides using a fluoride source. researchgate.net Therefore, the synthesis of analogous pyrimidine-2-sulfonyl fluorides could potentially be achieved by first preparing the corresponding pyrimidine-2-sulfonyl chlorides, which can be synthesized from the respective thiols via oxidative chlorination.

The reactivity of these analogous sulfur-fluoride containing pyrimidine compounds is expected to be similar to that of this compound, primarily involving nucleophilic substitution at the sulfonyl fluoride group. The nature of the substituents on the pyrimidine ring will modulate this reactivity. For example, heteroaromatic sulfonyl fluorides are known to be more stable than their sulfonyl chloride counterparts, which can be an advantage in their handling and application. researchgate.net

The exploration of other sulfur-fluoride functionalities on the pyrimidine ring, such as sulfamoyl fluorides or fluorosulfates, could also lead to novel derivatives with unique reactivity profiles. For instance, sulfuryl fluoride (SO₂F₂) is a reagent used for the synthesis of fluorosulfates from phenols and sulfamoyl fluorides from secondary amines. nih.gov Adapting these methods to pyrimidine-based substrates could provide access to a wider range of sulfur-fluoride containing pyrimidines.

Generation of S-Substituted 4,6-Dimethylpyrimidine Derivatives

While the direct conversion of this compound to S-substituted derivatives is not a commonly reported transformation, these compounds are readily accessible from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.netnih.gov This thiol serves as a versatile precursor for a wide range of S-substituted derivatives through nucleophilic substitution reactions at the sulfur atom.

The synthesis of these derivatives typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with various electrophiles in the presence of a base. For instance, reaction with 2-chloroacetamides or 2-chloro-N-arylacetamides in an aqueous medium with potassium hydroxide (B78521) leads to the formation of the corresponding S-substituted 4,6-dimethylpyrimidines. researchgate.net Similarly, reaction with dimethylcarbamothioic chloride and 3-chloropentane-2,4-dione (B157559) yields the respective S-substituted products. researchgate.net

Further transformations of these S-substituted derivatives can lead to more complex heterocyclic systems. For example, the heterocyclization of 3-((4,6-dimethylpyrimidin-2-yl)thio)pentane-2,4-dione with hydrazine (B178648) hydrate (B1144303) or 4-methylbenzenesulfonohydrazide (B56588) affords pyrazolylthiopyrimidines. researchgate.net

The characterization of these S-substituted derivatives is carried out using standard analytical techniques. ¹H NMR spectroscopy is used to identify the protons of the pyrimidine ring and the attached S-substituent. For example, in S-substituted 4,6-dimethylpyrimidines, the methyl protons typically appear as a singlet around 2.40 ppm, and the pyrimidine ring proton as a singlet around 6.80 ppm. researchgate.net

Table 3: Examples of S-Substituted 4,6-Dimethylpyrimidine Derivatives Synthesized from 4,6-Dimethylpyrimidine-2-thiol Hydrochloride

| Electrophile | Resulting S-Substituted Derivative | Reference |

| 2-Chloro-N-arylacetamides | S-(N-Arylacetamido)methyl-4,6-dimethylpyrimidines | researchgate.net |

| Dimethylcarbamothioic chloride | S-(Dimethylcarbamothioyl)-4,6-dimethylpyrimidine | researchgate.net |

| 3-Chloropentane-2,4-dione | 3-((4,6-Dimethylpyrimidin-2-yl)thio)pentane-2,4-dione | researchgate.net |

These synthetic strategies, starting from the readily available 4,6-dimethylpyrimidine-2-thiol, provide a reliable and versatile platform for the generation of a wide array of S-substituted 4,6-dimethylpyrimidine derivatives, complementing the chemistry of the corresponding sulfonyl fluoride.

Advanced Spectroscopic Characterization and Computational Studies

Elucidation of Molecular Structure by Advanced Spectroscopic Techniques

Spectroscopic analysis provides definitive evidence for the structural integrity of 4,6-dimethylpyrimidine-2-sulfonyl fluoride (B91410). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4,6-dimethylpyrimidine-2-sulfonyl fluoride, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the hydrogen atoms within the molecule. The expected signals for this compound are based on the characteristic shifts of the 4,6-dimethylpyrimidine (B31164) core. chemicalbook.comchemicalbook.com The spectrum would feature two main signals:

A singlet corresponding to the six protons of the two equivalent methyl (CH₃) groups. Based on related structures like 4,6-dimethylpyrimidine-2-thiosubstituted derivatives, this peak is expected to appear in the range of δ 2.3-2.5 ppm. researchgate.net

A singlet for the lone aromatic proton on the pyrimidine (B1678525) ring (at position 5). In similar pyrimidine structures, this proton typically resonates further downfield, around δ 6.8-7.1 ppm. chemicalbook.comresearchgate.net

The integration of these peaks would confirm the 6:1 proton ratio, and their chemical shifts would be indicative of the electronic environment created by the pyrimidine ring and the strongly electron-withdrawing sulfonyl fluoride group. This technique is invaluable for monitoring the progress of synthesis reactions, as the disappearance of reactant signals and the appearance of these characteristic product peaks signal the reaction's completion.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atom. wikipedia.org Since fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR. wikipedia.org The spectrum for this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this peak provides information about the electronic nature of the sulfonyl fluoride group. For aryl sulfonyl fluorides, the fluorine signal typically appears in a specific region of the spectrum, and its precise location can be influenced by the electronic properties of the attached aromatic system. cas.cnucsb.edu

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.4 | Singlet | 6H, 2 x CH₃ at C4 and C6 |

| ¹H | ~ 7.0 | Singlet | 1H, C5-H |

| ¹⁹F | Varies | Singlet | 1F, -SO₂F |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the key vibrational bands would confirm the presence of the sulfonyl fluoride group and the aromatic pyrimidine ring.

The characteristic absorption peaks would include:

S=O Stretching: The sulfonyl group (-SO₂) gives rise to two distinct and strong stretching vibrations. These are typically observed in the ranges of 1410-1380 cm⁻¹ (asymmetric stretch) and 1204-1177 cm⁻¹ (symmetric stretch), similar to those seen in sulfonyl chlorides. libretexts.org The presence of the highly electronegative fluorine atom can shift these frequencies. For instance, in related sulfonyl fluorides, the asymmetric SO₂ stretching vibration is noted around 1470 cm⁻¹. fluorine1.ru

S-F Stretching: A strong absorption band corresponding to the sulfur-fluorine bond stretch is expected. This peak is typically found in the region of 810-820 cm⁻¹. fluorine1.ru

C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1600-1450 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹. C-H bending vibrations would be observed at lower frequencies.

Table 2: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 1470 | Strong | Asymmetric S=O Stretch | Sulfonyl (-SO₂) |

| ~ 1200 | Strong | Symmetric S=O Stretch | Sulfonyl (-SO₂) |

| ~ 810 | Strong | S-F Stretch | Sulfonyl Fluoride (-SO₂F) |

| 1600-1450 | Medium-Strong | C=N, C=C Stretch | Pyrimidine Ring |

| > 3000 | Medium-Weak | C-H Stretch | Aromatic (Pyrimidine C5-H) |

| < 3000 | Medium-Weak | C-H Stretch | Aliphatic (CH₃) |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. wikipedia.org For this compound (C₆H₇FN₂O₂S), the molecular ion peak ([M]⁺) would confirm the molecular weight.

Under electron impact (EI) ionization, the molecule would undergo predictable fragmentation. Key fragmentation pathways for related sulfonamides and pyrimidines suggest the following possibilities: researchgate.netnih.gov

Loss of the sulfonyl fluoride radical (•SO₂F) or a neutral SO₂ molecule.

Cleavage of the C-S bond, leading to the formation of a stable 4,6-dimethylpyrimidinyl cation.

Subsequent fragmentation of the pyrimidine ring itself, which is generally more stable. researchgate.net

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula.

Chromatographic and Separation Techniques in Synthesis and Analysis (e.g., TLC, GC)

Chromatographic techniques are essential for monitoring the progress of the synthesis and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the conversion of reactants to products during synthesis. mdpi.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The difference in polarity between the starting materials and the this compound product would result in different retention factors (Rƒ values), allowing for a clear visualization of the reaction's progress under UV light. mdpi.comnih.gov It is also used to determine the optimal solvent system for purification by column chromatography.

Gas Chromatography (GC): For volatile and thermally stable compounds like pyrimidine derivatives, GC can be an effective analytical tool for assessing purity. capes.gov.br The compound is vaporized and passed through a column, separating it from any impurities based on differences in boiling point and interactions with the stationary phase. creative-proteomics.comnih.gov The retention time is a characteristic property of the compound under specific GC conditions. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components in a mixture.

Theoretical and Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, provide a deeper understanding of the molecular properties of this compound that are not directly accessible through experimental techniques alone.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. nih.gov For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Electronic Properties: Calculate the distribution of electron density and map the molecular electrostatic potential (MEP). The MEP surface would highlight the electron-rich nitrogen atoms of the pyrimidine ring and the highly electrophilic sulfur atom of the sulfonyl fluoride group, which is a key site for nucleophilic attack.

Predict Reactivity: The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The LUMO is expected to be localized on the sulfonyl fluoride group, indicating its susceptibility to reaction with nucleophiles. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Evaluate Stability: Sulfonyl fluorides are known for their unique balance of high reactivity toward certain nucleophiles while maintaining considerable stability, particularly against hydrolysis, compared to sulfonyl chlorides. imperial.ac.ukresearchgate.net DFT calculations can model the transition states for hydrolysis and other reactions, providing quantitative estimates of the activation energy barriers and thus explaining this observed stability. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways for this compound provides critical insights into its reactivity, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net While specific theoretical studies exclusively focused on this molecule are not extensively documented, its reactivity can be reliably inferred from computational analyses of analogous aryl and heteroaryl sulfonyl fluorides. These studies consistently model the reaction of sulfonyl fluorides with nucleophiles, such as phenols and amines, to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center. nih.govresearchgate.net

Density Functional Theory (DFT) calculations are a primary tool for elucidating the potential energy surface of these reactions. For a typical SuFEx reaction involving this compound and a nucleophile (e.g., a phenolate), the reaction pathway would be modeled to identify the transition state connecting the reactants to the products. The geometry of this transition state is characterized by the incoming nucleophile and the outgoing fluoride ion being in apical positions of a trigonal bipyramidal sulfur center.

The table below presents illustrative data from a hypothetical DFT study on the reaction of this compound with sodium phenolate, based on values reported for analogous systems.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (ΔE‡) | 15.2 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | -25.8 | The net energy change between reactants and products, indicating an exothermic reaction. |

| Transition State Imaginary Frequency | -250 cm-1 | Confirms the calculated structure as a true transition state along the reaction coordinate. |

Molecular Dynamics Simulations for Solvent Effects and Interaction Studies

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of this compound in solution and its interactions with other molecules, such as biological macromolecules. nih.gov These simulations model the atomic motions of the system over time, providing insights into conformational dynamics, solvation, and intermolecular interactions that are not accessible from static quantum chemical calculations.

Solvent Effects: The choice of solvent can significantly impact the rate and outcome of reactions involving sulfonyl fluorides. nih.gov MD simulations can be employed to study the solvation shell around the sulfonyl fluoride moiety. In polar protic solvents like water, simulations can reveal the extent and nature of hydrogen bonding between solvent molecules and the fluorine and oxygen atoms of the sulfonyl group. This is particularly relevant for understanding the "on-water" effect, where SuFEx reactions are accelerated at the interface of aqueous-organic mixtures. nih.gov MD simulations can model this interface, showing how hydrogen bonding with water can stabilize the departing fluoride ion, thus lowering the activation barrier of the reaction. nih.gov

Interaction Studies: In the context of chemical biology and drug discovery, MD simulations are invaluable for studying the interaction of this compound with protein targets. nih.gov Following initial docking studies to predict the binding pose, MD simulations can refine this pose and assess the stability of the resulting complex. These simulations provide detailed information on the non-covalent interactions, such as hydrogen bonds, and van der Waals forces, that govern the binding affinity and specificity. For a covalent inhibitor, MD can also be used to study the conformational changes that position the sulfonyl fluoride group for a covalent reaction with a nucleophilic amino acid residue (e.g., serine, lysine, or tyrosine) in the protein's active site.

The following interactive table provides hypothetical interaction energy data for this compound with different solvents and a model amino acid residue, as would be obtained from MD simulations.

| Interacting Species | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|

| Water (Solvent) | -8.5 | -15.2 | -23.7 |

| Acetonitrile (B52724) (Solvent) | -6.2 | -10.8 | -17.0 |

| Serine (Amino Acid Residue) | -12.3 | -20.1 | -32.4 |

Future Research Directions and Innovative Methodologies

Development of Chemoenzymatic or Biocatalytic Routes for Synthesis

Current synthetic routes to sulfonyl fluorides, including those potentially adaptable for 4,6-dimethylpyrimidine-2-sulfonyl fluoride (B91410), rely on conventional chemical methods. The future development of chemoenzymatic or biocatalytic routes represents a significant, albeit unexplored, frontier. Biocatalysis offers the potential for highly selective syntheses under mild, environmentally benign conditions, which can be a considerable advantage over traditional methods that may require harsh reagents or protecting group strategies.

Future research in this area would focus on identifying or engineering enzymes capable of catalyzing the formation of the C–SO2F or S–F bond on a pyrimidine (B1678525) scaffold. This could involve screening enzyme libraries for novel sulfotransferases or oxidoreductases with the desired activity. A successful biocatalytic route would not only provide a greener synthetic pathway but could also enable the enantioselective synthesis of chiral derivatives, a challenging task for traditional chemical methods. The development of such processes would be a substantial advance in the sustainable production of complex sulfonyl fluorides.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the sulfur-fluorine (S-F) bond is central to the utility of sulfonyl fluorides. While notably stable, this bond can be activated for nucleophilic substitution under specific conditions, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. acs.org Research into novel catalytic systems is crucial for enhancing the reactivity and expanding the scope of transformations involving 4,6-dimethylpyrimidine-2-sulfonyl fluoride.

Several catalytic strategies have emerged that could be applied and optimized for this specific pyrimidine scaffold:

Base Catalysis : Nitrogen and phosphorus bases have been explored to activate the S(VI) center towards nucleophilic attack. nih.gov More advanced systems, such as the use of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, have proven highly effective for the amidation of sulfonyl fluorides, even with sterically hindered amines. nih.govchemrxiv.org

Transition-Metal Catalysis : Palladium-catalyzed methods have been developed for the direct synthesis of aryl sulfonyl fluorides from aryl bromides or triflates using a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) and an electrophilic fluorine source. researchgate.netnih.gov Adapting these methods could provide a direct and modular route to the target compound and its analogs.

Photoredox and Electrocatalysis : These modern synthetic techniques offer mild conditions for generating sulfonyl fluorides. Electrochemical approaches, for instance, can enable the oxidative coupling of thiols and potassium fluoride, providing a rapid synthesis. researchgate.net Such methods could offer new pathways for the synthesis of the pyrimidine sulfonyl fluoride precursor.

The systematic exploration of these catalytic systems would enhance the synthetic accessibility and derivatization potential of this compound.

Table 1: Overview of Catalytic Systems for Sulfonyl Fluoride Synthesis and Reactivity

| Catalytic System | Type of Transformation | Key Features | Potential Application for Pyrimidine Scaffold |

|---|---|---|---|

| Base Catalysis (e.g., HOBt, DBU) | Activation for Nucleophilic Substitution (SuFEx) | Enhances reactivity of the S-F bond towards amines and alcohols. nih.govacs.org | Facilitating the coupling of the pyrimidine core to various nucleophiles. |

| Transition-Metal Catalysis (e.g., Pd, Cu) | C-S Bond Formation | Enables synthesis from aryl halides/triflates or diazonium salts. nih.govorganic-chemistry.org | Direct synthesis of this compound from a corresponding halide. |

| Photoredox Catalysis | Synthesis from Alkyl Halides/Alcohols | Proceeds under mild, visible-light mediated conditions. researchgate.net | Alternative synthetic routes from functionalized pyrimidine precursors. |

| Electrocatalysis | Synthesis from Thiols | Rapid synthesis, often suitable for flow chemistry setups. researchgate.net | Efficient synthesis from 4,6-dimethyl-2-mercaptopyrimidine. |

Expansion of SuFEx Click Chemistry Applications to New Domains

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability, high yields, and the stability of the resulting linkages. researchgate.netsigmaaldrich.com Sulfonyl fluorides like this compound are key hubs for this connective chemistry. While SuFEx has found applications in polymer science and bioconjugation, significant opportunities exist to expand its reach into new domains using this specific heterocyclic scaffold. nih.govrsc.org

Future applications could include:

Drug Discovery and Chemical Biology : The sulfonyl fluoride group can act as a covalent warhead, forming stable bonds with nucleophilic amino acid residues like lysine, tyrosine, and histidine in proteins. acs.org The 4,6-dimethylpyrimidine (B31164) scaffold, a common feature in bioactive molecules, could be used to direct this covalent modification to specific enzyme targets, such as kinases, creating highly selective and potent inhibitors. researchgate.net

Medical Imaging : The principles of SuFEx have been successfully applied to develop 18F-labeled tracers for Positron Emission Tomography (PET). nih.govnih.gov The this compound core could be developed into novel PET probes for imaging specific biological targets in vivo.

Materials Science : The robust nature of the bonds formed via SuFEx makes it an ideal tool for creating novel polymers and functional materials. The pyrimidine core can be used to introduce specific electronic or hydrogen-bonding properties into a material's backbone.

Design of Next-Generation Reagents Based on the this compound Scaffold

The unique combination of a biologically relevant pyrimidine ring and a reactive SuFEx handle makes this compound an ideal starting point for designing sophisticated chemical reagents. Future research should focus on leveraging this scaffold to create novel tools for chemical and biological applications.

Potential next-generation reagents include:

Covalent Probes : By attaching reporter tags (e.g., fluorophores, biotin) to the pyrimidine ring, researchers can create probes to identify and study the binding partners of pyrimidine-based molecules within a cell. The sulfonyl fluoride group would ensure covalent and permanent labeling of the target.

Bifunctional Molecules : The scaffold can be elaborated into bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), where the pyrimidine moiety binds to a target protein and another part of the molecule recruits cellular machinery to degrade it.

Fragment-Based Drug Discovery Libraries : The compound itself can serve as a valuable fragment for screening against biological targets. Its ability to form covalent bonds can help identify binding pockets and provide a strong starting point for lead optimization.

Table 2: Potential Next-Generation Reagents from the this compound Scaffold

| Reagent Type | Design Concept | Potential Application |

|---|---|---|

| Targeted Covalent Inhibitors | Utilizes the pyrimidine core for target recognition and the SO2F group for covalent bond formation with Lys, Tyr, or His residues. acs.org | Development of highly potent and selective drugs for oncology and other diseases. |

| Activity-Based Probes | Incorporates a reporter group (e.g., fluorophore, alkyne) for target identification and visualization. | Mapping enzyme activity in complex biological systems. |

| SuFEx Building Blocks for Materials | The pyrimidine ring introduces specific functionalities (e.g., conductivity, optical properties) into polymers. | Creation of advanced materials with tailored electronic or physical properties. |

| 18F-Radiolabeling Precursors | Leverages SuFEx for efficient incorporation of radioactive 18F for PET imaging. nih.govnih.gov | Development of novel diagnostic agents for oncology and neurology. |

Integration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Discovery

To realize the full potential of this compound and its derivatives, efficient and scalable synthetic methods are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher throughput.

Research has already demonstrated that flow chemistry can dramatically accelerate the synthesis of sulfonyl fluorides. researchgate.net For example, an electrochemical method in a flow reactor achieved reaction times of minutes, compared to many hours required in a batch setup. researchgate.net Integrating such technologies for the production of this compound would be a key enabling step.

Furthermore, automated platforms can be used for the high-throughput synthesis of derivative libraries. By combining a flow reactor for the synthesis of the core scaffold with robotic liquid handlers for diversification via SuFEx reactions, hundreds or thousands of related compounds could be rapidly generated and screened for biological activity or material properties. This integration of synthesis and screening would significantly accelerate the discovery of new drugs, probes, and materials based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 4,6-dimethylpyrimidine-2-sulfonyl fluoride, and how can researchers optimize reaction conditions?

The compound is synthesized via electrochemical methods in flow reactors. A validated protocol involves applying a constant current of 20 mA for 12 hours, followed by purification using flash chromatography (cyclohexane:ethyl acetate, 4:1) to yield a white solid (74% yield). Key parameters include solvent selection, reaction time, and current density. Optimization can be achieved by varying these parameters and monitoring purity via TLC or HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

Comprehensive characterization includes:

- ¹H NMR (399 MHz, CDCl₃): δ 7.36 (s, 1H), 2.64 (s, 6H).

- ¹³C NMR (100 MHz, CDCl₃): δ 170.3 (d, J = 1.5 Hz), 160.1 (d, J = 36.7 Hz), 124.6, 24.0.

- ¹⁹F NMR (376 MHz, CDCl₃): δ 48.71 (s) .

Discrepancies in melting points (e.g., observed vs. literature) may arise from impurities or polymorphism; recrystallization in nonpolar solvents is recommended for resolution.

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data for sulfonyl fluoride derivatives like this compound?

Contradictions in NMR shifts (e.g., coupling constants in ¹³C spectra) often stem from dynamic processes or solvent effects. To address this:

Q. How can researchers design experiments to probe the reactivity of this compound in nucleophilic substitution reactions?

The sulfonyl fluoride group is electrophilic. To study its reactivity:

- Kinetic Studies: Monitor reactions with nucleophiles (e.g., amines, thiols) using in-situ techniques like FTIR or LC-MS.

- Steric Effects: Compare reaction rates with bulkier analogs (e.g., 4,6-diethylpyrimidine-2-sulfonyl fluoride) to assess steric hindrance.

- Solvent Screening: Test polar aprotic (e.g., DMF) vs. polar protic (e.g., MeOH) solvents to evaluate solvent-assisted mechanisms .

Q. What analytical challenges arise in quantifying this compound in complex mixtures, and how can they be mitigated?

Challenges include interference from byproducts (e.g., sulfonic acids) and poor UV absorbance. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.